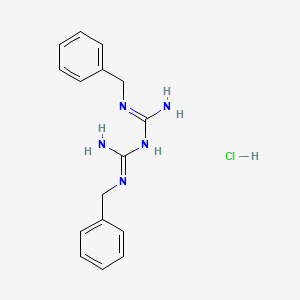
N1,N5-dibenzyl-biguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N5-dibenzyl-biguanide hydrochloride: is a chemical compound that belongs to the biguanide class of compounds. Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of two benzyl groups attached to the biguanide core, which is further stabilized by the hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-dibenzyl-biguanide hydrochloride typically involves the reaction of benzylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions: N1,N5-dibenzyl-biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: N1,N5-dibenzyl-biguanide hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antidiabetic agent. Similar to other biguanides, it may exhibit hypoglycemic effects, making it a potential candidate for treating type 2 diabetes.
Industry: In the industrial sector, this compound is used as a preservative in various formulations, including cosmetics and personal care products. Its antimicrobial properties help extend the shelf life of these products.
作用機序
The mechanism of action of N1,N5-dibenzyl-biguanide hydrochloride involves its interaction with cellular components. In biological systems, the compound is believed to target microbial cell membranes, leading to increased permeability and cell lysis. This disruption of the cell membrane integrity is a key factor in its antimicrobial activity.
In medicinal applications, the compound may exert its effects by modulating metabolic pathways. For example, it may influence glucose metabolism by enhancing insulin sensitivity or inhibiting gluconeogenesis, similar to other biguanides like metformin.
類似化合物との比較
Metformin: A well-known antidiabetic biguanide with a similar core structure but different substituents.
Phenformin: Another antidiabetic biguanide with a phenethyl group instead of benzyl groups.
Buformin: A biguanide with a butyl group, also used as an antidiabetic agent.
Uniqueness: N1,N5-dibenzyl-biguanide hydrochloride is unique due to the presence of two benzyl groups, which may confer distinct chemical and biological properties compared to other biguanides. Its specific structure allows for unique interactions with biological targets, potentially leading to different therapeutic effects and applications.
特性
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.ClH/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H5,17,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPVNRMFXHEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














